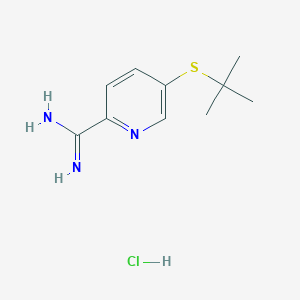![molecular formula C8H5ClN2O2S B1404873 Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate CAS No. 1246223-44-8](/img/structure/B1404873.png)
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate
Vue d'ensemble
Description
“Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate” is a chemical compound with a molecular weight of 228.66 . Its IUPAC name is “methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” and its InChI code is "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . The process involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Molecular Structure Analysis
The molecular structure of “Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate” can be represented by the InChI code "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives have been synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .Physical And Chemical Properties Analysis
“Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate” has a molecular weight of 228.66 . Its IUPAC name is “methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” and its InChI code is "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .Applications De Recherche Scientifique
1. Synthetic Precursor in Pharmaceutical Compounds
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate serves as a foundational precursor in the synthesis of various thienopyrimidine derivatives, which exhibit significant medicinal and biological activities. Notably, some thienopyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a crucial component in the angiogenesis signaling pathway related to tumor growth. Other derivatives are explored as selective ligands for the 5-HT3 receptor, potentially offering therapeutic solutions for psychosis, memory impairment, and substance abuse (Song, 2007).
2. Potential Anticancer Activity
In the realm of anticancer research, certain derivatives synthesized from methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate have demonstrated promising anticancer activities. These derivatives have shown significant inhibitory effects against various cancer cell lines, such as human colon cancer, lung adenocarcinoma, and gastric cancer. The comprehensive analysis of molecular interactions within crystal structures of these compounds and molecular docking studies shed light on their potential mechanisms of action, underscoring their relevance in cancer therapeutics (Huang et al., 2020).
3. Antimicrobial and Anti-Inflammatory Applications
The structural versatility of methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate allows for the synthesis of a wide array of thienopyrimidine derivatives. These compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The integration of various functional groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance its biological activity, making these derivatives potent against a range of bacteria, fungi, and inflammatory conditions (Tolba et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXDNARXSAIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)
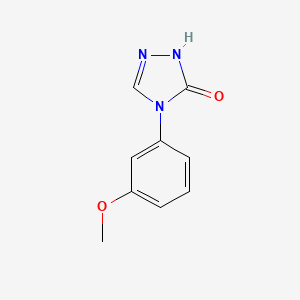
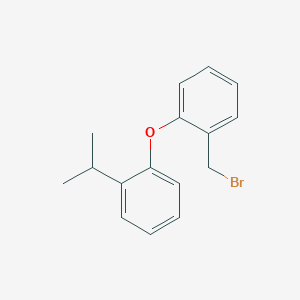
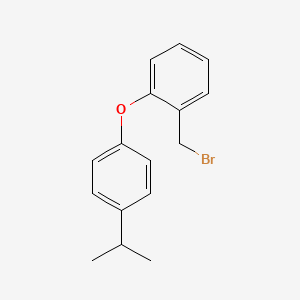
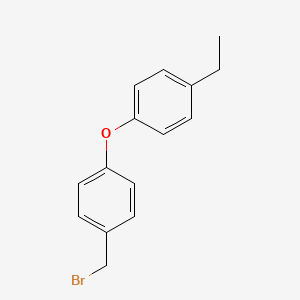
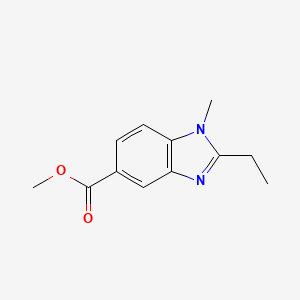
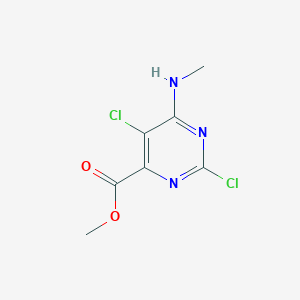
![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
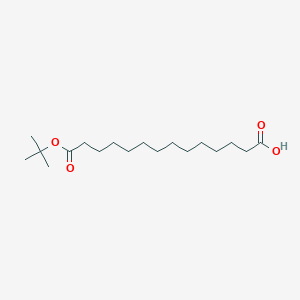
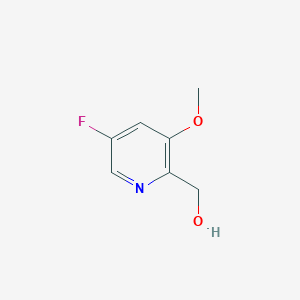
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
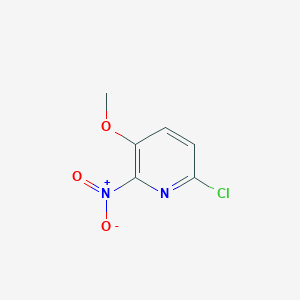
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)
